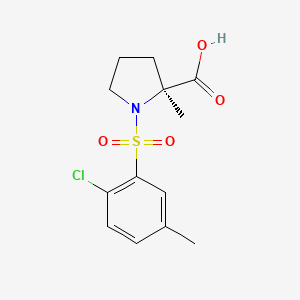![molecular formula C13H22N6O2 B7449950 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound has been found to inhibit the activity of an enzyme called TOPK (T-LAK cell-originated protein kinase), which is overexpressed in many different types of cancer cells. In
Mécanisme D'action
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide works by binding to the ATP-binding site of the TOPK enzyme, thereby inhibiting its activity. This leads to decreased cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting TOPK activity, it has been shown to decrease the expression of genes involved in cancer cell proliferation and survival, and to increase the expression of genes involved in apoptosis. 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide is its specificity for the TOPK enzyme, which makes it a promising candidate for cancer therapy. However, it is important to note that 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has not yet been tested in humans, and its safety and efficacy in clinical trials have yet to be determined. Additionally, 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide may have off-target effects on other enzymes and pathways, which could limit its effectiveness.
Orientations Futures
There are several future directions for research on 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide. One area of interest is the development of more potent and selective TOPK inhibitors. Another area of interest is the combination of 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide in clinical trials, and to identify biomarkers that could be used to predict patient response to treatment.
Méthodes De Synthèse
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide can be synthesized using a two-step process. In the first step, 4-(3-oxopiperazin-1-yl)methyl-1H-1,2,3-triazole is prepared by reacting 4-azidomethyl-1H-1,2,3-triazole with ethyl 3-oxopiperazine-2-carboxylate. In the second step, 4-(3-oxopiperazin-1-yl)methyl-1H-1,2,3-triazole is reacted with N-isopropyl-N-(4-(methylamino)phenyl)propanamide to yield 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide.
Applications De Recherche Scientifique
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has been extensively studied for its potential as an anti-cancer agent. The TOPK enzyme is overexpressed in many different types of cancer cells, and its activity has been linked to cancer cell proliferation, invasion, and metastasis. 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has been found to inhibit the activity of TOPK, leading to decreased cancer cell growth and increased apoptosis.
Propriétés
IUPAC Name |
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)15-13(21)10(3)19-7-11(16-17-19)6-18-5-4-14-12(20)8-18/h7,9-10H,4-6,8H2,1-3H3,(H,14,20)(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPTHCXYCYVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1C=C(N=N1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)

![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)

![4-phenyl-1-(prop-2-enoyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7449943.png)
![N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B7449945.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)